6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole 6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14165799
InChI: InChI=1S/C12H7N3S/c13-7-9-2-1-3-10(6-9)11-8-15-4-5-16-12(15)14-11/h1-6,8H
SMILES:
Molecular Formula: C12H7N3S
Molecular Weight: 225.27 g/mol

6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole

CAS No.:

Cat. No.: VC14165799

Molecular Formula: C12H7N3S

Molecular Weight: 225.27 g/mol

* For research use only. Not for human or veterinary use.

6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole -

Specification

Molecular Formula C12H7N3S
Molecular Weight 225.27 g/mol
IUPAC Name 3-imidazo[2,1-b][1,3]thiazol-6-ylbenzonitrile
Standard InChI InChI=1S/C12H7N3S/c13-7-9-2-1-3-10(6-9)11-8-15-4-5-16-12(15)14-11/h1-6,8H
Standard InChI Key OORMVAHUMXGPIY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C2=CN3C=CSC3=N2)C#N

Introduction

Structural Features and Chemical Properties

The imidazo[2,1-b]thiazole scaffold consists of a five-membered imidazole ring fused to a six-membered thiazole ring. The 3-cyanophenyl group at position 6 introduces an electron-withdrawing cyano (-CN) substituent, which influences the compound’s electronic distribution and reactivity. This substitution pattern enhances electrophilicity at adjacent carbon atoms, facilitating nucleophilic aromatic substitution and cross-coupling reactions .

Comparative Structural Analysis
A key distinction between 6-(3-cyanophenyl)-imidazo[2,1-b]thiazole and its analogs lies in the substituent’s electronic effects. For example:

  • Chlorophenyl derivatives exhibit moderate anticancer activity due to halogen-induced lipophilicity .

  • Fluorophenyl analogs demonstrate enhanced antimicrobial potency via improved membrane permeability .

  • Methoxyphenyl variants show anti-inflammatory effects attributed to hydrogen-bonding interactions .

The cyano group’s strong electron-withdrawing nature may optimize binding to enzymatic targets by stabilizing charge-transfer interactions, a hypothesis supported by molecular modeling studies on related compounds .

Synthetic Methodologies

Cyclocondensation Reactions

A common route to imidazo[2,1-b]thiazoles involves cyclocondensation of α-bromo ketones with thiosemicarbazides. For instance, 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines were synthesized by heating indole-3-carbonitriles with thiosemicarbazide in trifluoroacetic acid (TFA), achieving yields >95% . Adapting this method, 6-(3-cyanophenyl)-imidazo[2,1-b]thiazole could be synthesized using 3-cyanophenyl-substituted precursors.

Claisen–Schmidt Condensation

Recent work demonstrated the utility of Claisen–Schmidt reactions for constructing imidazo[2,1-b]thiazole derivatives. For example, 6-(1H-1,2,3-triazol-4-yl)imidazo[2,1-b]thiazoles were prepared by condensing imidazo[2,1-b]thiazole-5-carbaldehydes with active methylene compounds in ethanol with piperidine catalysis . This method offers a versatile pathway for introducing diverse aryl groups, including cyanophenyl moieties.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Triazole-functionalized imidazo[2,1-b]thiazoles showed potent activity against Staphylococcus aureus and Candida albicans, with MIC values as low as 2 µg/mL . The 3-cyanophenyl variant’s polarity could improve solubility and biofilm penetration, addressing a common limitation of hydrophobic antimicrobial agents.

Cyclooxygenase-2 (COX-2) Inhibition

Selective COX-2 inhibitors like N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (IC<sub>50</sub> = 0.08 µM) highlight the scaffold’s potential for anti-inflammatory applications . The cyano group’s ability to stabilize enzyme-inhibitor complexes via dipole interactions warrants further investigation.

Structure-Activity Relationships (SAR)

SubstituentPositionBiological ActivityKey Interaction
-CN3-phenylAnticancerElectron withdrawal
-Cl6-phenylAntiproliferativeHydrophobic binding
-OCH<sub>3</sub>4-phenylAnti-inflammatoryHydrogen bonding
-F5-phenylAntimicrobialEnhanced permeability

The 3-cyanophenyl group’s electron-withdrawing nature optimizes charge distribution, potentially improving target affinity compared to halogen or alkoxy analogs .

Applications in Drug Discovery

Lead Compound Optimization

The scaffold’s synthetic versatility allows for modular modifications. For example:

  • Introducing sulfonamide groups enhances COX-2 selectivity .

  • Triazole appendages improve antimicrobial breadth .

Chemical Biology Probes

Fluorinated or isotopically labeled derivatives could elucidate binding mechanisms in cellular assays, building on success with similar heterocycles .

Challenges and Future Directions

Solubility and Bioavailability

The cyano group’s polarity may reduce membrane permeability. Prodrug strategies, such as esterification, could mitigate this issue.

Toxicity Profiling

While imidazo[2,1-b]thiazoles generally show low cytotoxicity, detailed in vivo studies are needed to assess hepatic and renal safety.

Targeted Delivery Systems

Nanoparticle encapsulation or antibody-drug conjugates could enhance tumor-specific uptake, leveraging the compound’s antiproliferative effects .

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